molecular formula C7H8INO2 B13134899 2-Iodo-3,4-dimethoxypyridine

2-Iodo-3,4-dimethoxypyridine

Cat. No.: B13134899
M. Wt: 265.05 g/mol
InChI Key: KRWHFQICWCRBQO-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8INO2. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by iodine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4-dimethoxypyridine typically involves the iodination of 3,4-dimethoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination of the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-azido-3,4-dimethoxypyridine or 2-thiocyanato-3,4-dimethoxypyridine.

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxypyridine.

Scientific Research Applications

2-Iodo-3,4-dimethoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3,4-dimethoxypyridine
  • 4-Iodo-2,3-dimethoxypyridine
  • 2-Iodo-3,5-dimethoxypyridine

Uniqueness

2-Iodo-3,4-dimethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

2-iodo-3,4-dimethoxypyridine

InChI

InChI=1S/C7H8INO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

KRWHFQICWCRBQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)I)OC

Origin of Product

United States

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